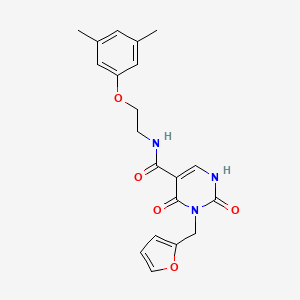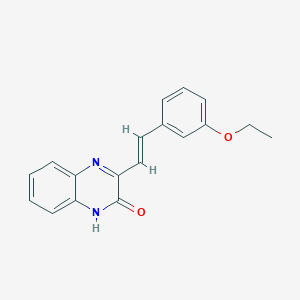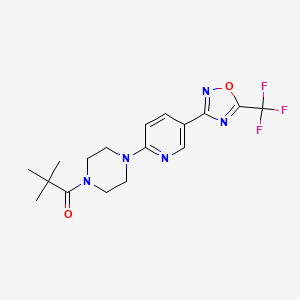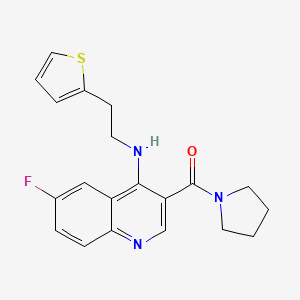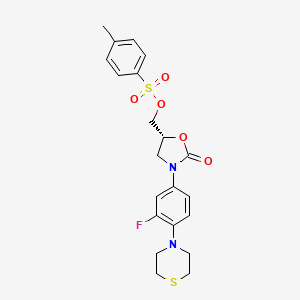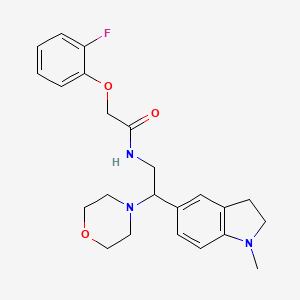![molecular formula C25H26N4O3S B2597895 2-(phenoxymethyl)-1-((1-(pyridin-3-ylsulfonyl)piperidin-4-yl)methyl)-1H-benzo[d]imidazole CAS No. 1210456-69-1](/img/structure/B2597895.png)
2-(phenoxymethyl)-1-((1-(pyridin-3-ylsulfonyl)piperidin-4-yl)methyl)-1H-benzo[d]imidazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(phenoxymethyl)-1-((1-(pyridin-3-ylsulfonyl)piperidin-4-yl)methyl)-1H-benzo[d]imidazole is an intricate organic compound known for its diverse applications in various scientific fields. This compound features a unique fusion of benzimidazole, piperidine, pyridine, and phenoxymethyl groups, contributing to its multifaceted reactivity and potential.
Preparation Methods
Synthetic routes and reaction conditions
Step 1: : Synthesis of phenoxymethyl derivatives: Phenol is treated with chloromethyl methyl ether in the presence of a base to yield phenoxymethyl.
Step 2: : Piperidine intermediate: The piperidine ring is formed via the cyclization of appropriate precursors such as N-substituted ethylenediamines.
Step 3: : Coupling reactions: The benzimidazole core is synthesized through condensation reactions involving o-phenylenediamine and formic acid, followed by incorporation of the pyridin-3-ylsulfonyl-piperidine and phenoxymethyl groups.
Industrial production methods Industrial production involves large-scale synthesis using automated reactors to ensure purity and yield. Techniques such as high-performance liquid chromatography (HPLC) and gas chromatography (GC) are employed for quality control.
Chemical Reactions Analysis
Types of reactions it undergoes
Oxidation: : The benzimidazole and phenoxymethyl groups are susceptible to oxidation, forming respective oxides.
Reduction: : Reduction reactions can lead to the hydrogenation of the pyridine ring.
Substitution: : Nucleophilic and electrophilic substitution reactions occur at the piperidine and phenoxymethyl sites.
Common reagents and conditions
Oxidizing agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reducing agents: Hydrogen gas (H2) with palladium on carbon (Pd/C), lithium aluminum hydride (LiAlH4).
Substituents: Halides (chlorine, bromine), sulfonates (tosylates).
Major products formed from these reactions
Oxidized products: Benzimidazole oxides.
Reduced products: Hydrogenated pyridine derivatives.
Substituted products: Halogenated and sulfonated derivatives.
Scientific Research Applications
Chemistry: The compound serves as a precursor for synthesizing complex organic molecules. Biology: It is investigated for its potential as an enzyme inhibitor. Medicine: Preliminary studies suggest its role in developing novel therapeutic agents for diseases like cancer and neurodegenerative disorders. Industry: It finds use in materials science, particularly in developing advanced polymers and resins.
Mechanism of Action
The compound's biological activity is linked to its interaction with specific molecular targets, such as enzymes and receptors. It can inhibit enzyme activity by binding to the active site or allosteric sites, disrupting the normal function. The pathways involved often include signaling cascades related to cell proliferation and apoptosis.
Comparison with Similar Compounds
This compound's uniqueness lies in its structural diversity, offering various sites for chemical modifications and interactions, making it a valuable molecule for scientific research and industrial applications.
Properties
IUPAC Name |
2-(phenoxymethyl)-1-[(1-pyridin-3-ylsulfonylpiperidin-4-yl)methyl]benzimidazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H26N4O3S/c30-33(31,22-9-6-14-26-17-22)28-15-12-20(13-16-28)18-29-24-11-5-4-10-23(24)27-25(29)19-32-21-7-2-1-3-8-21/h1-11,14,17,20H,12-13,15-16,18-19H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTQBGEMXLCGILA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CN2C3=CC=CC=C3N=C2COC4=CC=CC=C4)S(=O)(=O)C5=CN=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H26N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
462.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-{2-[(4-fluorobenzyl)sulfanyl]-2-methylpropyl}-4-methoxybenzenesulfonamide](/img/structure/B2597813.png)
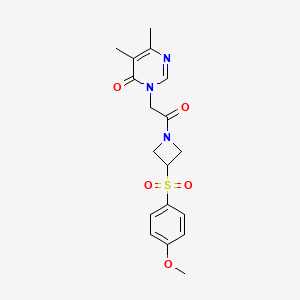
![Di{[butyl(methyl)carbamothioyl]sulfanyl}nickel](/img/structure/B2597816.png)
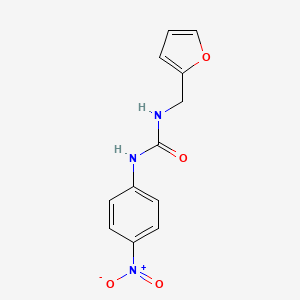
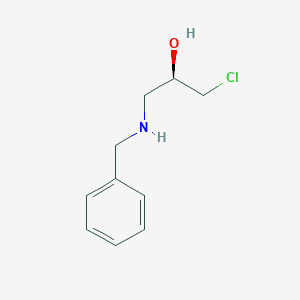
![N-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]-2-(trifluoromethyl)benzamide](/img/structure/B2597823.png)
![2-[6-ethyl-2-(4-fluorophenyl)-4-oxo-3H,4H,5H,6H,7H,8H-pyrido[4,3-d]pyrimidin-3-yl]-N-(3-fluorophenyl)acetamide](/img/structure/B2597824.png)
![Ethyl 4-(3-amino-5-oxo-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamido)benzoate](/img/structure/B2597825.png)
